1-Dimethylamino-2-chloropropane, (R)-
CAS No.: 57496-00-1
Cat. No.: VC17061908
Molecular Formula: C5H12ClN
Molecular Weight: 121.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57496-00-1 |
|---|---|
| Molecular Formula | C5H12ClN |
| Molecular Weight | 121.61 g/mol |
| IUPAC Name | (2R)-2-chloro-N,N-dimethylpropan-1-amine |
| Standard InChI | InChI=1S/C5H12ClN/c1-5(6)4-7(2)3/h5H,4H2,1-3H3/t5-/m1/s1 |
| Standard InChI Key | GYXWNSDLDXGMGU-RXMQYKEDSA-N |
| Isomeric SMILES | C[C@H](CN(C)C)Cl |
| Canonical SMILES | CC(CN(C)C)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereochemistry
(R)-1-Dimethylamino-2-chloropropane belongs to the class of dialkylaminoalkyl chlorides, with the molecular formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol. Its IUPAC name, (2R)-2-chloro-N,N-dimethylpropan-1-amine, reflects the (R)-configuration at the chiral center (C2), which distinguishes it from its (S)-enantiomer (CAS 707540-46-3) . The stereochemistry critically influences its biological activity, as enantiomers often exhibit divergent interactions with biological targets such as opioid receptors.
The compound’s isomeric SMILES notation, CC@HCl, explicitly denotes the spatial arrangement of substituents. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (R)-enantiomer adopts a specific conformation that enhances its stability and reactivity in synthetic pathways.
Physicochemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | Not reported | |
| Melting Point | Not reported | |
| Density | Not reported | |
| Solubility | Soluble in polar organic solvents (e.g., ethylene dichloride) | |
| Optical Rotation ([α]D) | Not reported |
The compound’s solubility in ethylene dichloride is particularly notable, as this solvent plays a pivotal role in its synthesis (discussed in Section 2) .
Synthesis and Industrial Production
Historical Methods and Limitations
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Color impurities: Tan or brown hues due to iron contamination (~200 ppm) .
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Poor crystallinity: Finely divided powders prone to agglomeration .
Modern Synthesis Using Ethylene Dichloride
The patent US3025325A revolutionized the production of (R)-1-dimethylamino-2-chloropropane by introducing ethylene dichloride (ClCH₂CH₂Cl) as a reaction medium . Key advantages include:
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Enhanced product quality:
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Process efficiency:
Laboratory-Scale Synthesis (Example 13-17)
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Reaction setup: Dimethylaminoisopropanol and thionyl chloride are combined in ethylene dichloride at 25–40°C.
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Reflux: The mixture is heated to reflux (83–85°C) for 3 hours.
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Crystallization: Cooling to 25°C induces crystallization, yielding 85–92% pure product.
Pilot-Scale Production (Example 24)
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Throughput: 50 kg batches with 89% yield.
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Economic benefit: 30% reduction in solvent costs compared to benzene-based methods.
Stereochemical Influence on Pharmacological Activity
Enantiomer-Specific Receptor Interactions
The (R)-enantiomer exhibits superior binding affinity to μ-opioid receptors compared to its (S)-counterpart, as inferred from structure-activity relationship (SAR) studies of methadone derivatives. This enantioselectivity arises from:
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Spatial complementarity: The (R)-configuration aligns the dimethylamino group with a hydrophobic pocket in the receptor.
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Chlorine positioning: Optimal halogen bonding with serine residues (e.g., Ser229).
Comparative Analysis of Enantiomers
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 57496-00-1 | 707540-46-3 |
| Optical Activity | Dextrorotatory (predicted) | Levorotatory (predicted) |
| Receptor Affinity | High (μ-opioid) | Low (μ-opioid) |
| Synthetic Utility | Key intermediate for analgesics | Limited pharmaceutical use |
This enantiomeric divergence underscores the importance of stereoselective synthesis in drug development .
Pharmaceutical Applications and Derivatives
Role in Methadone Analog Synthesis
(R)-1-Dimethylamino-2-chloropropane serves as a precursor to methadone and its analogs through nucleophilic substitution reactions. For example:
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Methadone synthesis: Reaction with diphenylacetonitrile yields the methadone backbone.
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Derivative optimization: Substituents on the propane chain modulate analgesic potency and metabolic stability.
Emerging Therapeutic Applications
Recent studies explore derivatives for:
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Neuropathic pain: Carbamate derivatives with prolonged half-lives.
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Opioid addiction therapy: Partial agonists with reduced abuse potential.
Future Research Directions
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Synthetic chemistry:
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Catalytic asymmetric synthesis to improve enantiomeric excess (ee).
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Solvent-free mechanochemical approaches.
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Pharmacology:
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In vivo efficacy studies of novel derivatives.
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Computational modeling of receptor-ligand dynamics.
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